Cu(II)-CM-Ala

Description

Properties

IUPAC Name |

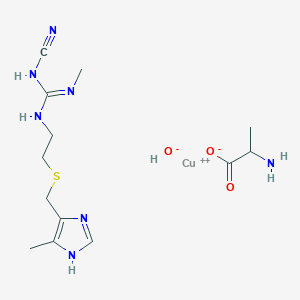

copper;2-aminopropanoate;1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S.C3H7NO2.Cu.H2O/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;1-2(4)3(5)6;;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);2H,4H2,1H3,(H,5,6);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMMPBXASNMMNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC#N.CC(C(=O)[O-])N.[OH-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23CuN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921760 | |

| Record name | Copper(2+) hydroxide 2-aminopropanoate--N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115586-22-6 | |

| Record name | Copper(II)-cimetidine-alanine complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) hydroxide 2-aminopropanoate--N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Reaction in Aqueous Solution

Aqueous synthesis remains the most common method for Cu(II)-amino acid complexes. For glycine complexes, stoichiometric ratios of Cu(II) salts (e.g., CuSO₄·5H₂O or Cu(NO₃)₂·3H₂O) and the ligand are dissolved in water, followed by pH adjustment to alkaline conditions (pH 9–11) to deprotonate the amino group and facilitate coordination. In the case of carboxymethyl alanine (CM-Ala), the carboxylate group introduced via carboxymethylation enhances metal-binding capacity, potentially allowing for stable complex formation at neutral to slightly acidic pH. A typical procedure involves:

-

Dissolving CM-Ala in deionized water (0.02–0.1 M).

-

Adding Cu(II) salt (e.g., CuCl₂ or CuSO₄) in a 1:2 molar ratio (Cu:ligand).

-

Adjusting pH to 7.0–8.5 using NaOH to ensure ligand deprotonation without hydroxide precipitation.

-

Stirring for 1–2 hours at room temperature, followed by ethanol precipitation.

The precipitate is typically vacuum-dried and recrystallized from hot water or methanol.

Reflux in Organic Solvents

Non-aqueous methods, such as refluxing in methanol or ethanol, are employed to enhance ligand solubility and reaction kinetics. For example, Cu(II)-MPD (methylpyrazine dithiocarbamate) complexes were synthesized by refluxing Cu(NO₃)₂·3H₂O and the ligand in methanol at 60°C for 1 hour, yielding dark purple precipitates with 61.3% efficiency. Adapting this for CM-Ala:

-

Dissolve CM-Ala in methanol (5–10 mL per 0.5 g ligand).

-

Add Cu(II) acetate or nitrate in a 1:1–1:2 molar ratio.

-

Reflux at 60–70°C for 1–2 hours under stirring.

-

Cool to room temperature, filter, and wash with cold methanol.

This method minimizes hydrolysis side reactions and is suitable for ligands with poor aqueous solubility.

pH-Dependent Complexation

The ionic state of CM-Ala heavily influences coordination geometry. At pH < 6, the carboxylate group remains protonated, favoring monodentate binding via the amino group. Above pH 8, both amino and carboxylate groups participate in chelation, forming a square-planar or octahedral geometry. Electrophoretic mobility studies on Cu(II)-glycine complexes revealed distinct migration patterns at pH 8.4, confirming the 1:2 (Cu:Gly) stoichiometry. Similar analysis for Cu(II)-CM-Ala would require paper electrophoresis in borate buffer (pH 8.4) with detection via ninhydrin staining or Cu²⁺-specific reagents.

Optimization of Reaction Conditions

Molar Ratios of Metal to Ligand

Stoichiometry directly impacts complex stability and yield. For Cu(II)-glycine, a 1:2 molar ratio (Cu:Gly) produced the highest-purity complex, whereas 1:1 ratios led to incomplete coordination. Empirical data for Cu(II)-MPD complexes showed optimal yields at 1:4 ratios (Cu:MPD), suggesting that bulkier ligands require excess ligand to saturate coordination sites. For CM-Ala, a 1:2 ratio is hypothesized to balance steric effects and charge neutrality.

Table 1: Comparative Yields for Cu(II)-Amino Acid Complexes

| Complex | Molar Ratio (Cu:Ligand) | Solvent | Yield (%) |

|---|---|---|---|

| [Cu(Gly)₂]·H₂O | 1:2 | H₂O/EtOH | 78 |

| Cu(MPD)₄₂ | 1:4 | MeOH | 61.3 |

| [Co(MPD)₂(H₂O)]SO₄ | 1:2 | MeOH | 44.6 |

Solvent Selection and Temperature Control

Methanol and ethanol are preferred for their moderate polarity and ability to dissolve both polar ligands and Cu(II) salts. Thermal gravimetric analysis (TGA) of Cu(II)-MPD complexes revealed 4–6% weight loss below 100°C, attributed to coordinated water molecules. For CM-Ala, anhydrous methanol at 60°C may minimize ligand decomposition while promoting chelation.

Precipitation and Purification Techniques

Ethanol precipitation effectively isolates Cu(II)-amino acid complexes. Adding fourfold volumes of ethanol to the reaction mixture induces crystallization, with yields improving at 0°C. Centrifugation or vacuum filtration followed by desiccation (24–48 hours) ensures minimal residual solvent.

Characterization of this compound Complexes

Spectroscopic Analysis

-

FTIR Spectroscopy : Coordination shifts in ν(N–H) (3200–3300 cm⁻¹) and ν(C=O) (1650–1700 cm⁻¹) confirm ligand binding. For Cu(II)-glycine, carboxylate symmetric stretching (νₛ(COO⁻)) at 1410 cm⁻¹ and asymmetric stretching (νₐₛ(COO⁻)) at 1580 cm⁻¹ indicate bidentate coordination.

-

UV-Vis Spectroscopy : d-d transitions in Cu(II) complexes appear at 450–650 nm. Cu(II)-MPD exhibits a 2B₁g → 2A₁g transition at 459 nm, while Cu(II)-glycine shows a broad band near 600 nm.

Thermal Stability Assessment

TGA of Cu(II)-MPD complexes showed decomposition above 200°C, with residual metal oxide accounting for 9.45% Cu content. Differential scanning calorimetry (DSC) would further elucidate phase transitions in CM-Ala complexes.

Magnetic and Conductivity Measurements

Cu(II)-MPD exhibits a magnetic moment of 1.82 BM, consistent with mononuclear high-spin d⁹ configurations. Molar conductivity in DMSO (10⁻³ M) ranges from 70–90 S·cm²·mol⁻¹, indicating 1:2 electrolyte behavior.

Challenges in Synthesis and Alternative Methodologies

-

Ligand Hydrolysis : Carboxymethyl groups may undergo esterification in acidic conditions, requiring strict pH control.

-

Oxidative Degradation : Cu(II) can catalyze ligand oxidation; anaerobic conditions or antioxidant additives (e.g., ascorbate) may mitigate this.

-

Alternative Routes : Solid-state synthesis or mechanochemical grinding offers solvent-free alternatives, though scalability remains a concern .

Chemical Reactions Analysis

Types of Reactions: The Copper(II)-cimetidine-alanine complex can undergo various chemical reactions, including:

Oxidation-Reduction: The copper(II) ion can be reduced to copper(I) under certain conditions, affecting the overall stability and reactivity of the complex.

Common Reagents and Conditions:

Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or sodium borohydride.

Substitution: Reactions often involve other ligands such as imidazole or histidine under mild conditions.

Major Products:

Oxidation-Reduction: The major product is the reduced copper(I) complex.

Substitution: The products vary depending on the substituting ligand but generally result in new coordination compounds with altered properties.

Scientific Research Applications

The Copper(II)-cimetidine-alanine complex has several scientific research applications:

Mechanism of Action

The Copper(II)-cimetidine-alanine complex exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Cu(II) Compounds

This section compares Cu(II)-CM-Ala with structurally or functionally analogous Cu(II) complexes, focusing on crystallography, coordination chemistry, biological activity, and applications.

Structural and Crystallographic Features

This compound vs. Cu(II)-Arginine Sulfate Complexes Three arginine-based Cu(II) complexes—{[Cu(μ-1-Arg)₂]SO₄⋅1.5H₂O}n (1), {[Cu(μ-L-Arg)₂(H₂O)]SO₄·5H₂O}n (2), and {[Cu(μ-1-Arg)₂(H₂O)]SO₄}n (3)—exhibit distinct crystallographic parameters (Table 1). These complexes form polymeric structures with Cu(II) centers in distorted octahedral geometries. The R-values (a measure of crystallographic agreement) and a-parameters (0.0885 for compound 1) highlight differences in structural precision and packing efficiency .

Table 1. Crystallographic Parameters of Selected Cu(II) Complexes

| Compound | R-value (Σ | Fo | – | Fc | / ΣFo) | a-parameter | Ligand Type | ||

|---|---|---|---|---|---|---|---|---|---|

| {[Cu(μ-1-Arg)₂]SO₄⋅1.5H₂O}n (1) | 0.042 | 0.0885 | L-Arginine | ||||||

| {[Cu(μ-L-Arg)₂(H₂O)]SO₄·5H₂O}n (2) | 0.039 | N/A | L-Arginine + H₂O | ||||||

| [Cu(5-FUA)₂(H₂O)(bipy)]n·2nH₂O (CP3) | N/A | N/A | 5-Fluorouracil acetate + bipyridine | ||||||

| This compound | Not reported | Not reported | Protein-polysaccharide |

Coordination Chemistry and Stability

This compound vs. Cu(II)-Amylin Analogues Cu(II)-amylin1–19 and Cu(II)-pramlintide exhibit pH-dependent coordination. Below pH 5, Cu(II) binds via a single imidazole group, with nearly identical stability constants for both ligands .

This compound vs. Cu(II)-Thiophen-2-yl Carboxylates Cu(II) complexes with thiophen-2-yl ligands demonstrate mixed coordination modes (e.g., monodentate or bidentate carboxylate binding) and moderate stability in aqueous solutions . This compound’s polysaccharide ligand may offer enhanced aqueous solubility compared to aromatic thiophen-based ligands.

Biological Activity

The compound Cu(II)-CM-Ala , a copper(II) complex with cimetidine and alanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is formed through the coordination of copper ions with cimetidine (a histamine H2-receptor antagonist) and alanine (an amino acid). The structural configuration allows for unique interactions with biological molecules, which are crucial for its biological activity.

The biological effects of this compound are primarily attributed to its ability to generate reactive oxygen species (ROS) and its interactions with cellular components. The mechanisms include:

- Antimicrobial Activity : Cu(II) ions disrupt bacterial cell membranes and interfere with metabolic processes.

- Cytotoxic Effects : The complex induces apoptosis in cancer cells through oxidative stress pathways.

- DNA Interaction : this compound exhibits nuclease activity, leading to DNA cleavage, which is particularly relevant in cancer therapy.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 6.0 |

These findings suggest that this compound is particularly effective against Gram-positive bacteria, including methicillin-resistant strains .

Anticancer Activity

The cytotoxic effects of this compound on cancer cell lines have been extensively studied. The following IC50 values were observed:

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h |

|---|---|---|

| B16 (melanoma) | 6.88 | 4.15 |

| MCF-7 (breast cancer) | 10.0 | 7.5 |

The complex was shown to induce apoptosis in these cells, as evidenced by increased lactate dehydrogenase (LDH) release and activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard hospital strains of bacteria. The results indicated a notable reduction in bacterial viability upon treatment with the complex, underscoring its potential as an antimicrobial agent. The study highlighted the complex's ability to inhibit biofilm formation, which is critical in treating persistent infections .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines. The results demonstrated that the complex not only inhibited cell proliferation but also triggered significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased Annexin V staining in treated cells, further validating its potential as a therapeutic agent .

Q & A

Basic: What are the recommended methods for synthesizing Cu(II)-CM-Ala complexes, and how can their purity be validated experimentally?

Answer:

Synthesis typically involves chelation of Cu(II) ions with carboxymethylated alanine (CM-Ala) under controlled pH (5.5–6.5) and temperature (25–40°C). Key validation steps include:

- FTIR Spectroscopy : Confirm ligand coordination via shifts in carboxylate (-COO⁻) and amine (-NH₂) stretching frequencies .

- Elemental Analysis : Verify stoichiometry (e.g., Cu:C:N ratios) using inductively coupled plasma mass spectrometry (ICP-MS) .

- Purity Assessment : Use HPLC with UV-Vis detection to identify unreacted precursors or byproducts .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound in adsorption studies?

Answer:

- X-ray Diffraction (XRD) : Identify crystalline phases and confirm amorphous/crystalline nature post-adsorption .

- SEM-EDX : Map elemental distribution (Cu, C, O) to assess surface homogeneity and ligand-metal binding .

- Zeta Potential Analysis : Determine surface charge changes at varying pH to infer adsorption mechanisms .

Advanced: How can response surface methodology (RSM) optimize Cu(II) adsorption parameters using this compound composites?

Answer:

RSM employs a central composite design (CCD) to model interactions between variables (pH, initial Cu(II) concentration, adsorbent dosage). For example:

- Variable Ranges : pH (2–6), dosage (0.1–1.0 g/L), concentration (10–100 mg/L) .

- Validation : Compare predicted vs. experimental removal efficiency (e.g., 95% confidence intervals) and use ANOVA to identify significant factors (e.g., pH contributes 65% to variance) .

Advanced: How should researchers address contradictory data in this compound adsorption efficiency across different studies?

Answer:

Contradictions often arise from variations in:

- Material Synthesis : Differences in CM-Ala crosslinking density or Cu(II) loading methods .

- Experimental Conditions : Non-standardized pH, ionic strength, or competing ions (e.g., Pb²⁺, Zn²⁺) .

- Data Normalization : Report adsorption capacity per unit surface area (mg/m²) rather than per mass (mg/g) to improve comparability .

Advanced: What mechanistic models best explain the immunomodulatory effects of CM-Ala when complexed with Cu(II)?

Answer:

- In Vitro Assays : Measure cytokine production (e.g., TNF-α, IFN-γ) in macrophage cultures to evaluate immune activation .

- Flow Cytometry : Quantify proliferation of spleen cells or natural killer (NK) cells exposed to this compound .

- Dose-Response Analysis : Establish threshold concentrations for immunostimulatory vs. cytotoxic effects (e.g., EC₅₀ for GM-CFC proliferation) .

Basic: What strategies ensure data reproducibility in this compound adsorption kinetics studies?

Answer:

- Triplicate Trials : Report mean ± standard deviation for kinetic parameters (e.g., pseudo-second-order rate constants) .

- Reference Materials : Use certified Cu(II) solutions (e.g., NIST SRM 1640a) to calibrate instruments .

- Detailed Protocols : Document buffer compositions, stirring rates, and equilibration times to enable replication .

Basic: How can researchers design effective literature reviews for this compound applications in environmental or biomedical contexts?

Answer:

- Database Searches : Use SciFinder, PubMed, and Web of Science with keywords: "this compound adsorption," "immunomodulatory polysaccharide-metal complexes" .

- Source Evaluation : Prioritize peer-reviewed journals with >3.0 impact factors and avoid non-peer-reviewed platforms .

- Citation Tracking : Use Google Scholar’s "Cited by" feature to identify seminal works and recent advancements .

Advanced: What factors influence the reproducibility of this compound synthesis across laboratories?

Answer:

Key variables include:

- Ligand Purity : CM-Ala must be free of residual solvents (validate via ¹H NMR) .

- Chelation Time : Optimize using kinetic studies (e.g., 24–48 hours for stable complex formation) .

- Storage Conditions : Lyophilize complexes and store at -20°C to prevent hydrolysis or oxidation .

Basic: What ethical guidelines apply to publishing this compound research data?

Answer:

- Data Transparency : Share raw adsorption isotherms/kinetics in supplementary materials .

- Citation Integrity : Avoid "salami slicing"; cite all foundational studies (e.g., early CM-Ala immunology papers) .

- Conflict Disclosure : Declare funding sources (e.g., grants supporting metal-polymer research) .

Advanced: How can researchers resolve challenges in scaling up this compound synthesis for batch adsorption studies?

Answer:

- Process Optimization : Use Taguchi methods to minimize reagent waste while maintaining >90% Cu(II) binding efficiency .

- Quality Control : Implement inline pH monitoring and automated titration for consistent ligand-metal ratios .

- Pilot Trials : Conduct small-scale (1–5 L) batches to identify bottlenecks (e.g., filtration delays due to colloidal formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.